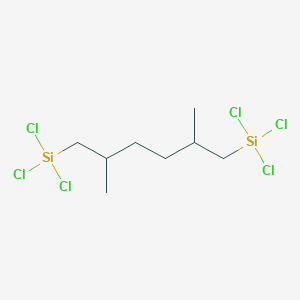
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” is a complex chemical entity that combines carbon monoxide, (E)-4-hydroxypent-3-en-2-one, and iridium Carbon monoxide is a colorless, odorless, and highly toxic gas, while (E)-4-hydroxypent-3-en-2-one is an organic compound with a hydroxyl group and a double bond Iridium is a transition metal known for its high density and corrosion resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to an iridium center. One common method is the reaction of iridium complexes with carbon monoxide under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane at room temperature. The (E)-4-hydroxypent-3-en-2-one can be introduced either before or after the coordination of carbon monoxide, depending on the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step processes. The initial step may include the preparation of iridium complexes, followed by the introduction of carbon monoxide and (E)-4-hydroxypent-3-en-2-one under specific conditions. High-pressure reactors and specialized catalysts may be used to ensure the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The iridium center can facilitate the oxidation of organic substrates.
Reduction: The compound can participate in reduction reactions, often involving the reduction of carbon monoxide to carbon dioxide.
Substitution: Ligands such as (E)-4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbon dioxide and oxidized organic products, while reduction reactions may produce reduced organic compounds and water.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation. Its unique properties make it an effective catalyst for these transformations.
Biology
In biological research, the compound can be used to study the effects of metal complexes on biological systems. It may also be used in the development of metal-based drugs.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and oxygen, facilitating their transformation into desired products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as iridium carbonyl complexes and iridium hydroxyl complexes. These compounds share similar catalytic properties but differ in their reactivity and selectivity.
Uniqueness
The uniqueness of “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” lies in its combination of ligands, which provides a unique electronic environment around the iridium center. This unique environment enhances its catalytic activity and selectivity compared to other iridium complexes.
Conclusion
The compound “this compound” is a versatile chemical entity with significant applications in catalysis, biology, medicine, and industry. Its unique combination of ligands and iridium center makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8IrO4 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
InChI Key |
NMFBREHTKYXYKM-FHJHGPAASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)




